molecular formula C5H4N4 B112533 2-Aminopyrimidine-4-carbonitrile CAS No. 36314-98-4

2-Aminopyrimidine-4-carbonitrile

Cat. No.: B112533
CAS No.: 36314-98-4
M. Wt: 120.11 g/mol
InChI Key: KOTOJHBUFJPGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopyrimidine-4-carbonitrile is an organic compound with the molecular formula C5H4N4. It is a pyrimidine derivative, characterized by the presence of an amino group at the second position and a nitrile group at the fourth position of the pyrimidine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

2-Aminopyrimidine-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with adenosine receptors, particularly A1 and A2A receptors, which are involved in numerous physiological processes such as cardiac function, neuronal activity, and pain modulation . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with adenosine receptors can alter cyclic adenosine monophosphate (cAMP) levels within cells, impacting various downstream signaling pathways . Additionally, it has been shown to affect the expression of genes involved in inflammatory responses and cellular stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as adenosine receptors, leading to either inhibition or activation of these targets . This binding can result in changes in gene expression, particularly genes involved in inflammatory and stress responses. Furthermore, it can modulate enzyme activity, either enhancing or inhibiting their function depending on the context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains relatively stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can modulate physiological processes without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including alterations in cardiac and neuronal function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells . The compound’s metabolism is crucial for its biological activity and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can impact its function, as it may interact with different biomolecules depending on its subcellular distribution.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-Aminopyrimidine-4-carbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents such as ethanol .

Major Products: The major products formed from these reactions include substituted pyrimidine derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Aminopyrimidine-4-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Aminopyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

2-aminopyrimidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-3-4-1-2-8-5(7)9-4/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTOJHBUFJPGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587384
Record name 2-Aminopyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36314-98-4
Record name 2-Amino-4-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36314-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminopyrimidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminopyrimidine-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Aminopyrimidine-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-Aminopyrimidine-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Aminopyrimidine-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
2-Aminopyrimidine-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Aminopyrimidine-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.